molecular formula C15H10F2O2 B8115382 1,3-Bis(4-fluorophenyl)-3-hydroxy-2-propen-1-one CAS No. 62375-96-6

1,3-Bis(4-fluorophenyl)-3-hydroxy-2-propen-1-one

Cat. No.: B8115382
CAS No.: 62375-96-6
M. Wt: 260.23 g/mol
InChI Key: WYHRBBCFYJXBRN-UHFFFAOYSA-N
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Description

1,3-Bis(4-fluorophenyl)-3-hydroxy-2-propen-1-one is a chemical compound characterized by its unique structure, which includes two fluorophenyl groups attached to a propenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Bis(4-fluorophenyl)-3-hydroxy-2-propen-1-one typically involves the reaction of 4-fluorophenylacetic acid with chloroacetic acid under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydroxide, and requires heating to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactions using specialized reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, where it is converted to its corresponding carboxylic acid derivative.

  • Reduction: Reduction reactions can be performed to reduce the carbonyl group to a hydroxyl group, resulting in the formation of a diol.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

  • Substitution: Various nucleophiles in the presence of a suitable catalyst.

Major Products Formed:

  • Oxidation: 1,3-Bis(4-fluorophenyl)propanoic acid.

  • Reduction: 1,3-Bis(4-fluorophenyl)propane-1,2-diol.

  • Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

1,3-Bis(4-fluorophenyl)-3-hydroxy-2-propen-1-one has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe to study biological systems and interactions.

  • Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

1,3-Bis(4-fluorophenyl)-3-hydroxy-2-propen-1-one is similar to other compounds with fluorophenyl groups, such as bis(4-fluorophenyl)methanol and 1,3-bis(4-fluorophenyl)propanoic acid. its unique structure and reactivity set it apart from these compounds. The presence of the hydroxy group and the double bond in the propenone backbone contribute to its distinct chemical properties.

Comparison with Similar Compounds

  • Bis(4-fluorophenyl)methanol

  • 1,3-Bis(4-fluorophenyl)propanoic acid

  • 1,3-Bis(4-fluorophenyl)propane-1,2-diol

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Properties

IUPAC Name

1,3-bis(4-fluorophenyl)-3-hydroxyprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2O2/c16-12-5-1-10(2-6-12)14(18)9-15(19)11-3-7-13(17)8-4-11/h1-9,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYHRBBCFYJXBRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=CC(=O)C2=CC=C(C=C2)F)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10796664
Record name 1,3-Bis(4-fluorophenyl)-3-hydroxyprop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10796664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62375-96-6
Record name 1,3-Bis(4-fluorophenyl)-3-hydroxyprop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10796664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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